molecular formula C6H3BrClNO2 B596616 3-Bromo-2-chloropyridine-4-carboxylic acid CAS No. 1214323-32-6

3-Bromo-2-chloropyridine-4-carboxylic acid

Cat. No.: B596616
CAS No.: 1214323-32-6
M. Wt: 236.449
InChI Key: CBDQVZVCRLQAOD-UHFFFAOYSA-N
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Description

“3-Bromo-2-chloropyridine-4-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

“this compound” can be synthesized from 3-amino-2-chloropyridine .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H3BrClNO2 . The molecular weight is 236.45 .


Chemical Reactions Analysis

“this compound” may be used to synthesize acetylenic dipyridone and 3-ethynyl-2-phenylmethoxy-pyridine .


Physical and Chemical Properties Analysis

The density of “this compound” is 1.7±0.1 g/cm3 . The boiling point is 219.8±20.0 °C at 760 mmHg . The molar refractivity is 36.9±0.3 cm3 .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • 3-Bromo-2-chloropyridine-4-carboxylic acid is utilized as a key intermediate in the synthesis of various compounds. For instance, Yang Yun-shang (2011) utilized it in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. These compounds were characterized to explore their potential applications (Yang Yun-shang, 2011).
  • Functionalization of Halopyridines :

    • F. Cottet et al. (2004) discussed the transformation of bromo- and iodo(trifluoromethyl)pyridines into carboxylic acids. This process involves the selective deprotonation and subsequent carboxylation of compounds like this compound (F. Cottet et al., 2004).
  • Insecticide Intermediate Synthesis :

    • Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate for chlorantraniliprole, a new insecticide. This process involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis (Niu Wen-bo, 2011).
  • Halogen/Halogen Displacement in Pyridines :

    • M. Schlosser and F. Cottet (2002) studied the conversion of chloropyridines to bromopyridines and iodo compounds. They explored the reactivity of different halogenated pyridines, including those similar to this compound, in halogen displacement reactions (M. Schlosser & F. Cottet, 2002).
  • Synthesis of Quinoline Carboxylic Acids :

    • L. Raveglia et al. (1997) developed a novel procedure to obtain 3-bromo-2-phenylquinoline-4-carboxylic acids, showcasing the versatility of bromo- and chloro-pyridine derivatives in synthesizing complex molecules (L. Raveglia et al., 1997).

Safety and Hazards

“3-Bromo-2-chloropyridine-4-carboxylic acid” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-bromo-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDQVZVCRLQAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680569
Record name 3-Bromo-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-32-6
Record name 3-Bromo-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloropyridine-4-carboxylic acid
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